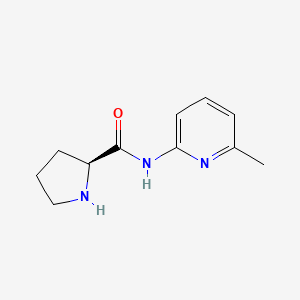![molecular formula C22H24ClN5O3S B2784137 5-[(3,4-dimethylphenyl)sulfonyl]-1-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 1251546-51-6](/img/structure/B2784137.png)
5-[(3,4-dimethylphenyl)sulfonyl]-1-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a sulfonyl group, a methyl group, a phenyl group, an oxadiazole ring, and a pyrazolopyridine ring. These functional groups can potentially contribute to the compound’s reactivity and properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through methods like Suzuki–Miyaura coupling or annulation reactions .Molecular Structure Analysis
The compound has a complex structure with multiple rings including a pyrazolopyridine ring and an oxadiazole ring. The presence of these rings could potentially influence the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups present. For example, the sulfonyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure and functional groups. For example, the presence of the sulfonyl and phenyl groups could potentially influence the compound’s solubility .Applications De Recherche Scientifique
Synthesis and Structural Analysis
This class of compounds, including various heterocyclic derivatives like 1,3,4-oxadiazoles, pyrazolo[4,3-c]pyridines, and others, has been extensively researched for their synthesis and structural characteristics. For instance, compounds with a tetrahydropyridine (THP) moiety and 1,3,4-oxadiazole derivatives have been synthesized and evaluated for anti-cancer activities, highlighting the significance of the substituents on the THP ring system in determining pharmacological activities (Redda & Gangapuram, 2007). Moreover, the synthesis of heterocyclic compounds from methyl phenyl sulfone as precursors to pyrazoles and pyrimethamine showcases the versatility of these molecular frameworks in generating pharmaceutically relevant heteroaromatics (Yokoyama, Tsuji, & Imamoto, 1984).
Biological Activities
The synthesized compounds have been tested for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For example, sulfone-linked bis heterocycles have been examined for their antimicrobial activity and cytotoxicity, with some derivatives showing pronounced activity against specific bacterial strains and cancer cell lines (Muralikrishna et al., 2012). Additionally, novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups have demonstrated antimicrobial effectiveness exceeding that of reference drugs in some cases, suggesting their potential as therapeutic agents (Alsaedi, Farghaly, & Shaaban, 2019).
Antimicrobial and Antitubercular Agents
The antimicrobial and antitubercular potentials of these compounds are particularly noteworthy. For instance, benzene sulfonamide pyrazole oxadiazole derivatives have been evaluated for their antimicrobial as well as antitubercular activity, with molecular docking studies indicating their potential mechanisms of action against Mycobacterium tuberculosis (Shingare et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(4-methylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O3S/c1-16-3-7-18(8-4-16)24-21(29)20-15-26(2)25-22(20)32(30,31)28-13-11-27(12-14-28)19-9-5-17(23)6-10-19/h3-10,15H,11-14H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOQNTXPIHIANB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

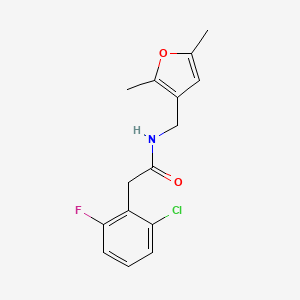


![N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]thiophene-2-carboxamide](/img/structure/B2784060.png)
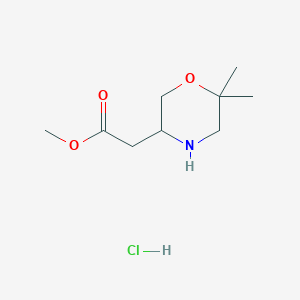
![1-Adamantyl-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2784062.png)
![2-(trifluoromethyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2784063.png)

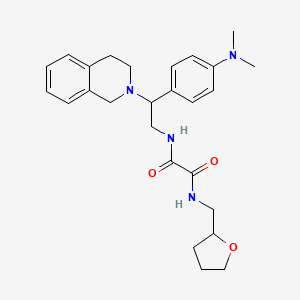
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2784068.png)
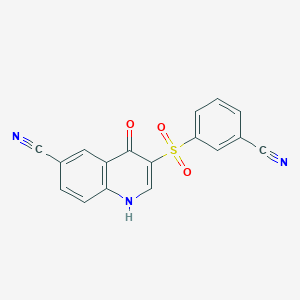
![6-chloro-N-[(2-chlorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2784070.png)
